molecular formula C12H17BO5 B1421085 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate CAS No. 676501-87-4

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate

Cat. No.: B1421085
CAS No.: 676501-87-4
M. Wt: 252.07 g/mol
InChI Key: HHXRIHYFWBIMFT-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is a boronic acid derivative with a furan ring structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting furan-2-carboxylic acid with a boronic acid derivative under appropriate conditions.

  • Methyl Ester Formation: The carboxylic acid group is then converted to a methyl ester using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form furan-2-carboxylic acid derivatives and reduction to form boronic acid derivatives.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are typically used.

  • Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used for reduction processes.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Furan-2-carboxylic Acid Derivatives: Formed through oxidation reactions.

  • Boronic Acid Derivatives: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It serves as a building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is utilized in the development of drugs, especially those involving boronic acid-based inhibitors. Industry: It is employed in the production of materials and chemicals that require precise molecular structures.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that lead to the final products.

Comparison with Similar Compounds

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate: Used in similar cross-coupling reactions.

  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate: Another boronic acid derivative with applications in organic synthesis.

Uniqueness: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carboxylate is unique due to its furan ring structure, which provides distinct reactivity compared to pyrimidine and picolinate derivatives. This structural difference allows for specific applications in the synthesis of furan-based compounds.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(16-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXRIHYFWBIMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673712
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676501-87-4
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676501-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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